cortistatin C

Description

Contextualization of Marine Natural Products in Drug Discovery

The marine environment, with its vast biodiversity, represents a prolific source of novel chemical entities with significant potential for drug discovery. pharmaceutical-journal.comfrontiersin.org Marine organisms, including sponges, tunicates, and microorganisms, have evolved unique biochemical pathways to survive in diverse and often harsh conditions. nih.gov This has led to the production of a wide array of secondary metabolites with complex and often unprecedented molecular architectures. frontiersin.orgnih.gov These marine natural products (MNPs) have demonstrated a broad range of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov

Historically, natural products have been a cornerstone of pharmacology, with a significant percentage of currently used antibiotics and anticancer agents originating from natural sources. pharmaceutical-journal.com While terrestrial organisms have long been explored, the systematic investigation of marine-derived compounds is a more recent endeavor. pharmaceutical-journal.com This exploration has already yielded several clinically approved drugs, such as the anticancer agent cytarabine, derived from a marine sponge, and the pain reliever ziconotide, from a cone snail. mdpi.comacs.org The chemical diversity found in marine ecosystems offers a promising frontier for identifying new therapeutic leads with novel mechanisms of action, addressing the ongoing challenge of drug resistance and the need for more effective treatments for a variety of diseases. pharmaceutical-journal.comfrontiersin.org The process of MNP drug discovery typically involves the collection of marine biomass, followed by extraction, isolation, and characterization of bioactive compounds. pharmaceutical-journal.com

Overview of the Cortistatin Family of Steroidal Alkaloids

Among the vast array of marine natural products, the cortistatins represent a unique and significant family of steroidal alkaloids. rsc.orgresearchgate.net First isolated in 2006 from the Indonesian marine sponge Corticium simplex, these compounds are characterized by a novel abeo-9(10-19)-androstane-type steroidal skeleton. researchgate.netclockss.org A key structural feature of the cortistatins is the presence of an oxabicyclo[3.2.1]octene moiety and a side chain that can vary, leading to different members of the family. researchgate.netclockss.org

The cortistatin family is classified into different types based on the chemical structure of their side chains, which can include isoquinoline (B145761), N-methyl piperidine (B6355638), or 3-methylpyridine (B133936) units. ebi.ac.uk This structural diversity among the cortistatins contributes to their varied biological activities. rsc.org For instance, cortistatin A, a major constituent from Corticium simplex, has been shown to possess potent and highly selective antiproliferative activity against human umbilical vein endothelial cells (HUVECs). researchgate.net Other members of the family, such as cortistatins B, C, and D, also exhibit inhibitory effects on HUVEC proliferation. ebi.ac.uk The unique pentacyclic framework of the cortistatins has made them attractive targets for total synthesis, which is crucial given their low natural abundance. rsc.org

Significance of Cortistatin C as a Research Target

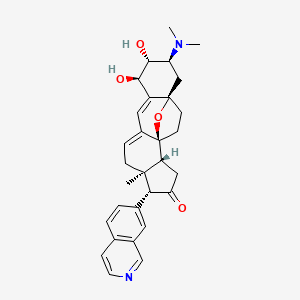

This compound is a notable member of the cortistatin family of steroidal alkaloids. ebi.ac.uk Like its congeners, this compound was isolated from the marine sponge Corticium simplex and shares the characteristic abeo-9(10-19)-androstane steroid core. clockss.orgebi.ac.uk Structurally, this compound, along with cortistatins A, B, and D, possesses an isoquinoline skeleton as part of its side chain. ebi.ac.uk

The significance of this compound in academic research stems from its biological activity and its role in structure-activity relationship (SAR) studies within the cortistatin family. Research has shown that this compound inhibits the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis (the formation of new blood vessels). ebi.ac.uk While potent, its activity is reported to be less than that of cortistatin A. clockss.org This differential activity, despite structural similarities, makes this compound a valuable tool for understanding the molecular requirements for the anti-angiogenic effects of this class of compounds. The isoquinoline unit, present in this compound, has been identified as a crucial element for the anti-angiogenic activity of the cortistatins. ebi.ac.uk The study of compounds like this compound helps to elucidate the specific structural features that contribute to the potent and selective biological actions of the cortistatin family, thereby guiding the design of new and potentially more effective therapeutic agents. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

882976-97-8 |

|---|---|

Molecular Formula |

C30H34N2O4 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

(1S,2R,5S,6S,12R,13R,14S,16R)-14-(dimethylamino)-12,13-dihydroxy-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-dien-4-one |

InChI |

InChI=1S/C30H34N2O4/c1-28-8-6-20-13-21-26(34)27(35)22(32(2)3)15-29(21)9-10-30(20,36-29)24(28)14-23(33)25(28)18-5-4-17-7-11-31-16-19(17)12-18/h4-7,11-13,16,22,24-27,34-35H,8-10,14-15H2,1-3H3/t22-,24+,25-,26+,27+,28-,29+,30+/m0/s1 |

InChI Key |

WMKCSKJMIPEVOG-HIGLSOHYSA-N |

SMILES |

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Isomeric SMILES |

C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC(=O)[C@@H]2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Canonical SMILES |

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Origin of Product |

United States |

Discovery and Origin of Steroidal Cortistatins

Isolation from Marine Sponges, Specifically Corticium simplex

The discovery of the steroidal alkaloids known as cortistatins originated from a search for novel, naturally occurring anti-angiogenic substances from marine organisms. mdpi.com In 2006, a research group led by Kobayashi isolated a new family of compounds from the marine sponge Corticium simplex. wikipedia.orgresearchgate.net This particular sponge was collected from the waters off the island of Flores in Indonesia. nih.gov

The isolation process was guided by bioassays designed to identify substances that could inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). wikipedia.orgresearchgate.net Through a bioassay-guided fractionation of the methanolic extract of the sponge, the researchers successfully identified and isolated these novel steroidal alkaloids. nih.govnih.gov The initial discovery yielded four distinct compounds, which were named cortistatin A, B, C, and D. nih.gov From the initial 1.5 kg of the organism, researchers were able to isolate 22 mg of these compounds. slideserve.com Further investigations of Corticium simplex by the same research group in 2007 led to the isolation of additional related steroidal alkaloids, including cortistatins J, K, and L. nih.govgoogle.com

Initial Characterization and Structural Elucidation of Cortistatin A, B, C, and D

Following their isolation, the chemical structures of cortistatins A, B, C, and D were determined through comprehensive spectroscopic analysis. nih.gov The core structure was found to be highly unusual, featuring a rearranged steroid skeleton known as a 9(10→19)-abeo-androstane. nih.govgoogle.com This unique architecture includes an ether bridge connecting carbons C5 and C8 and an isoquinoline (B145761) substituent at C17. google.com

The elucidation of the absolute stereostructures was a meticulous process involving detailed 2D NMR (Nuclear Magnetic Resonance) analyses, Circular Dichroism (CD), and X-ray crystallography. nih.govacs.org These techniques confirmed the complex three-dimensional arrangement of the atoms. google.com Cortistatins A, B, C, and D were all identified as sharing the abeo-9(10-19)-androstane-type steroidal skeleton combined with an isoquinoline unit. mdpi.comacs.org The primary structural differences among these first four analogues are found in the substitutions on the steroidal framework.

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| Cortistatin A | C₃₀H₃₆N₂O₃ | The most potent of the initial isolates, featuring a unique oxabicyclo[3.2.1]octane ring system. wikipedia.orgresearchgate.net |

| Cortistatin B | C₃₀H₃₄N₂O₃ | Structurally similar to Cortistatin A, with minor variations. nih.govacs.org |

| Cortistatin C | C₃₀H₃₆N₂O₄ | Distinguished by an additional hydroxyl group compared to Cortistatin A. nih.govacs.org |

| Cortistatin D | C₃₀H₃₄N₂O₄ | Shares the core skeleton with variations in its oxidation state. nih.govacs.org |

Divergence of Steroidal Cortistatins from Peptidic Cortistatin (Neuropeptide)

It is critical to distinguish the steroidal cortistatins isolated from the marine sponge Corticium simplex from an entirely different class of molecules that shares the same name: the peptidic cortistatins. wikipedia.orgwikipedia.org The two types of "cortistatin" are fundamentally different in their chemical nature, origin, and biological function.

The peptidic cortistatin is a neuropeptide discovered in the mammalian cerebral cortex. stanford.edu It is a polypeptide, meaning it is a chain of amino acids. nih.gov For instance, cortistatin-14 (B8083240) is composed of 14 amino acids and has a molecular weight of approximately 1721.01 g/mol . targetmol.com This neuropeptide is encoded by the CORT gene in humans and is known for its structural similarity to another neuropeptide, somatostatin (B550006). wikipedia.orgnih.gov It plays roles in the central nervous system, including modulating sleep and neuronal activity, and functions as an anti-inflammatory agent by binding to somatostatin receptors. stanford.edunih.gov

In stark contrast, the cortistatins from Corticium simplex, including this compound, are steroidal alkaloids. wikipedia.orgfrontiersin.org Their molecular backbone is a complex, rearranged steroid, and they contain nitrogen atoms within their structure, classifying them as alkaloids. frontiersin.org Their molecular weights are significantly lower than their peptide namesakes; for example, cortistatin A has a molar mass of 472.629 g/mol . wikipedia.org These marine-derived compounds were discovered based on their potent anti-proliferative activity against endothelial cells, a key process in angiogenesis. mdpi.com Their biological activity is not related to the somatostatin-binding functions of the neuropeptide. stanford.edu

| Feature | Steroidal Cortistatins (e.g., this compound) | Peptidic Cortistatin (Neuropeptide) |

|---|---|---|

| Chemical Class | Steroidal Alkaloid wikipedia.org | Neuropeptide (Polypeptide) wikipedia.org |

| Core Structure | Rearranged abeo-androstane steroid skeleton nih.gov | Chain of amino acids nih.gov |

| Origin | Marine Sponge (Corticium simplex) nih.gov | Mammalian Central Nervous System (e.g., cerebral cortex) stanford.edu |

| Example | Cortistatin A (C₃₀H₃₆N₂O₃) wikipedia.org | Cortistatin-14 (C₈₁H₁₁₃N₁₉O₁₉S₂) |

| Primary Biological Association | Anti-angiogenic (inhibition of endothelial cell proliferation) mdpi.com | Neuromodulation, sleep regulation, anti-inflammatory functions stanford.edunih.gov |

Synthetic Endeavors for Steroidal Cortistatin C and Its Analogues

Rationale for Chemical Synthesis Due to Scarcity of Natural Supply

The impetus for the chemical synthesis of cortistatins, including cortistatin C, is primarily driven by their extremely limited availability from natural sources. google.comu-tokyo.ac.jpresearchgate.net Cortistatins were first isolated from the marine sponge Corticium simplex, found in Indonesian waters. google.comnih.govnih.govrsc.org The isolation process is not only expensive but also ecologically sensitive, as harvesting sufficient quantities of the sponge to meet research and potential therapeutic demands is unsustainable. researchgate.netgoogle.com For instance, the natural abundance of these compounds is so low that researchers have faced difficulties in obtaining enough authentic material for comprehensive biological studies and for comparison with synthetically derived samples. google.com This scarcity severely hampers the exploration of their structure-activity relationships and the development of cortistatin-based therapeutic agents. google.com Consequently, chemical synthesis, including total synthesis, formal synthesis, and semisynthesis, has become an essential avenue to provide a reliable and scalable supply of these valuable molecules and their analogues. researchgate.netbaranlab.orgacs.org

Total Synthesis Strategies for the Core Cortistatin Skeleton

The unique and complex structure of the cortistatins, characterized by a rearranged 9(10-19)-abeo-androstane skeleton and an oxabicyclo[3.2.1]octene system, has made it a prominent target for total synthesis. u-tokyo.ac.jpnih.govbaranlab.org These synthetic endeavors are not only crucial for providing access to these rare natural products but also for pushing the boundaries of modern organic synthesis. researchgate.net

Stereoselective Construction of the Fused Ring System

A central challenge in the total synthesis of cortistatins is the stereoselective construction of their intricate fused ring system. This includes the formation of the distinctive bridged seven-membered B-ring and the correct establishment of multiple stereogenic centers. u-tokyo.ac.jpuniv-amu.fr Synthetic strategies have often focused on the stereocontrolled assembly of the [6.7.6.5]oxapentacyclic skeleton. researchgate.netacs.org For example, a highly diastereoselective intramolecular [4+3] cycloaddition of epoxy enolsilanes has been successfully employed to construct the B and C rings in a single, efficient step. researchgate.netnih.gov Another approach involves an alkoxide-directed metallacycle-mediated annulative cross-coupling to stereoselectively form the pentacyclic core, establishing the C13 quaternary center with high precision. nih.gov The stereoselective synthesis of the C/D-ring junction has also been a key focus, with methods like the Johnson-Claisen rearrangement being used to transfer chirality and establish the correct stereochemistry. researchgate.net Furthermore, late-stage functionalization of the A-ring and highly stereocontrolled installation of the isoquinoline (B145761) unit are critical steps that have been addressed in various total synthesis campaigns. researchgate.netacs.org

Key Synthetic Methodologies Employed

Synthetic chemists have utilized a diverse array of powerful reactions to tackle the complexities of the cortistatin skeleton. Some of the key methodologies include:

Knoevenagel/Electrocyclic Strategy: This strategy has been effectively used to couple the A-ring and C/D-ring fragments. A Knoevenagel condensation between a diketone and a C/D-ring fragment, followed by an electrocyclic reaction, efficiently assembles a tetracyclic intermediate. researchgate.netacs.orgjst.go.jp

Radical Cyclization: Chemoselective radical cyclization has proven instrumental in constructing the challenging oxabicyclo[3.2.1]octene B-ring system. researchgate.netuniv-amu.fracs.org

Aza-Prins Cyclization: A highly diastereoselective aza-Prins cyclization, followed by a transannular etherification, represents another key strategy for forming the core structure of cortistatins. google.comthieme-connect.comorganicchemistry.eunih.gov This method involves the cyclization of an iminium ion with an olefin, effectively creating the seven-membered ring and setting the stage for the formation of the oxabicycle. u-tokyo.ac.jporganicchemistry.eu

Oxidative Dearomatization: This methodology has been explored for the construction of the oxabicyclo[3.2.1]octene system. nih.govacs.org A hypervalent iodine-mediated oxidative dearomatization of a phenolic precursor can trigger an intramolecular cyclization to yield the desired bridged ether system. nih.govharvard.edud-nb.info

Advances in Formal Total Syntheses of Cortistatin A and J

In addition to complete total syntheses, several formal total syntheses of cortistatin A and J have been reported, significantly contributing to the field. researchgate.netresearchgate.net A formal synthesis concludes with the preparation of a known intermediate that has previously been converted to the final natural product. These efforts provide alternative and often more efficient routes to key intermediates, facilitating the synthesis of a wider range of analogues. researchgate.netresearchgate.net For instance, a second-generation synthesis of the pentacyclic core of the cortistatins provided access to significant quantities of a key dienone intermediate, enabling a formal total synthesis of (±)-cortistatin A. researchgate.netnih.gov Another approach accomplished an efficient formal total synthesis of (+)-cortistatins A and J by utilizing a highly diastereoselective intramolecular [4+3] cycloaddition of epoxy enolsilanes as the key step to construct the B and C rings. nih.govresearchgate.net These advances in formal synthesis are crucial for supplying materials for further biological investigation and for the development of structurally related compounds. researchgate.net

Semisynthetic Approaches to this compound Derivatives from Precursors

Given the structural complexity of the cortistatins, semisynthesis, which starts from a readily available and structurally related natural product, offers a more practical and scalable approach. baranlab.orgacs.org The terrestrial steroid prednisone (B1679067), which is inexpensive and commercially available in large quantities, has been identified as a suitable starting material. baranlab.orgacs.org Prednisone already contains a significant portion of the carbon skeleton and the required stereochemistry, making it an economical choice for a semisynthetic route. baranlab.orgnih.gov

This strategy involves chemically modifying the precursor through a series of reactions to introduce the unique structural features of the cortistatins. A key intermediate in this approach is "cortistatinone," which can be elaborated to various cortistatin family members. google.comnih.govnih.gov The conversion of prednisone to cortistatinone requires innovative chemical transformations, including a fragmentation cascade to expand the B-ring and a chemoselective cyclization to install the oxabicycle. researchgate.net This semisynthetic pathway not only provides access to natural cortistatins but also allows for the generation of diverse analogues by modifying the synthetic route. google.comnih.gov

Rational Design and Synthesis of Structurally Simplified Cortistatin Analogues

The potent biological activity and low natural abundance of cortistatins have driven the rational design and synthesis of structurally simplified analogues. google.comresearchgate.net The goal of this approach is to identify the key structural elements responsible for the biological activity and to create less complex molecules that retain or even improve upon the therapeutic properties of the natural products. google.comnih.gov

By analyzing the structure-activity relationships of the naturally occurring cortistatins, researchers have determined that the isoquinoline moiety is crucial for potent and selective activity. researchgate.netnih.gov In contrast, some modifications to the A and B rings have been shown to have a less critical impact on activity. nih.gov This understanding has guided the design of analogues where the complex cortistatin core is replaced with a simpler, more accessible steroidal scaffold, such as dehydroepiandrosterone (B1670201) (DHEA). researchgate.net One such simplified analogue, where the isoquinoline moiety was attached to a planar tetracyclic core, demonstrated potent antiproliferative activity against human umbilical vein endothelial cells (HUVECs) with high selectivity. researchgate.netnih.govnih.govacs.org This compound also exhibited significant in vivo antiangiogenic and antitumor effects when administered orally, highlighting the potential of this drug design strategy. nih.govnih.govacs.org The development of these simplified analogues, which can often be prepared in fewer steps, is a promising avenue for creating practical and effective antiangiogenic agents. researchgate.net

Molecular and Cellular Mechanisms of Action of Steroidal Cortistatin C

Inhibition of Endothelial Cell Proliferation and Migration

Cortistatin C plays a significant role in hampering the fundamental processes of angiogenesis: the proliferation and migration of endothelial cells.

Cytostatic Activity Against Human Umbilical Vein Endothelial Cells (HUVECs)

This compound, along with other members of the cortistatin family like A and B, demonstrates cytostatic growth-inhibitory activity against Human Umbilical Vein Endothelial Cells (HUVECs). capes.gov.br This means that it inhibits the proliferation of these cells without necessarily being cytotoxic. The cortistatins, including this compound, were initially identified in a search for natural compounds that selectively inhibit the proliferation of HUVECs. nih.govwikipedia.org Research has shown that cortistatins A, B, C, and D all inhibit HUVEC proliferation with high selectivity. nih.govebi.ac.uk Among the initial four isolated, cortistatin A was the most potent, but the shared steroidal backbone suggests a common mechanism of action for the class. nih.gov The antiproliferative activity of cortistatins against HUVECs is considered a key aspect of their anti-angiogenic potential. jst.go.jp

Table 1: Antiproliferative Activity of Cortistatin Analogs against HUVECs

| Compound | IC50 (µM) against HUVECs |

| Cortistatin A | 0.0018 |

| Cortistatin J | 0.008 |

| Cortistatin K | 0.040 |

| Cortistatin L | 0.040 |

| Cortistatin E | 0.35 |

| Cortistatin F | 1.9 |

| Cortistatin G | 1.9 |

| Cortistatin H | 0.85 |

| This table is populated with data on various cortistatin analogs to provide context for the activity of the cortistatin class of compounds. Data for this compound's specific IC50 was not available in the provided search results, but its inclusion with cortistatins A, B, and D in inhibiting HUVEC proliferation is noted. nih.govebi.ac.uk |

Inhibition of VEGF- and bFGF-Induced Migration and Tubular Formation in Endothelial Cells

Beyond inhibiting proliferation, cortistatins also disrupt the migration and morphological differentiation of endothelial cells, which are critical steps in the formation of new blood vessels. Cortistatin A, a closely related compound, has been shown to inhibit the migration of HUVECs induced by Vascular Endothelial Growth Factor (VEGF). ebi.ac.uknih.gov Furthermore, it also impedes the tubular formation of endothelial cells stimulated by basic Fibroblast Growth Factor (bFGF). ebi.ac.uknih.gov This inhibition of migration and tube formation at nanomolar concentrations highlights the potent anti-angiogenic activity of the cortistatin family. jst.go.jpnih.gov Given that this compound shares the core steroidal structure and anti-proliferative properties, it is inferred to contribute to these inhibitory effects on endothelial cell migration and differentiation.

Modulation of Angiogenic Signaling Pathways

The anti-angiogenic effects of cortistatins appear to be mediated through specific signaling pathways, though the complete picture is still under investigation.

Non-involvement with ERK1/2 and p38 Phosphorylation in HUVECs

Interestingly, the mechanism of action of cortistatins appears to diverge from many other angiogenesis inhibitors. Studies on cortistatin A have revealed that it does not affect the VEGF-induced phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 Mitogen-Activated Protein Kinase (MAPK) in HUVECs. ebi.ac.ukjst.go.jp These two kinases are key components of the signaling pathways that drive endothelial cell migration and proliferation. jst.go.jp The fact that cortistatin A inhibits these cellular processes without altering the phosphorylation state of ERK1/2 and p38 suggests that it acts downstream of these kinases or through an entirely different pathway. capes.gov.brjst.go.jp

Inhibition of Phosphorylation of Unidentified 110 kDa Protein in HUVECs

A significant clue into the alternative pathway utilized by cortistatins comes from the observation that cortistatin A inhibits the phosphorylation of an unidentified 110 kDa protein in HUVECs. capes.gov.brebi.ac.uk This finding suggests that the anti-proliferative and anti-migratory effects of cortistatins could be mediated by modulating the activity of this specific protein. The identity and function of this 110 kDa protein remain a key area for future research to fully elucidate the mechanism of action of this compound and its analogs.

Proposed Downstream Action or Alternative Pathways for Cell Migration Inhibition

The evidence pointing away from the direct inhibition of ERK1/2 and p38 phosphorylation, coupled with the inhibition of a 110 kDa protein, strongly supports the hypothesis that cortistatins act on downstream effectors or alternative signaling cascades to block endothelial cell migration. capes.gov.br It is proposed that the cytostatic activity of cortistatins against HUVECs arises from the inhibition of a specific kinase activity within these cells, which in turn leads to reduced proliferation and migration. nih.gov While the precise targets are still being fully elucidated, this unique mechanism of action distinguishes cortistatins from many conventional anti-angiogenic agents.

Cyclin-Dependent Kinase 8 (CDK8) Inhibition and Anti-leukemic Activitynih.govwikipedia.org

The marine steroidal alkaloid, cortistatin A, has been identified as a highly potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its closely related paralog, CDK19. wikipedia.orgharvard.edu These kinases are components of the Mediator complex, a crucial transcriptional co-regulator in the cell nucleus. harvard.eduharvard.edu By inhibiting CDK8 and CDK19, cortistatin A demonstrates significant anti-leukemic properties, particularly in the context of Acute Myeloid Leukemia (AML). wikipedia.orgharvard.edu

The mechanism of action involves the selective inhibition of the kinase activity of CDK8 and CDK19. harvard.edu This inhibition does not shut down all transcription but rather has gene-specific effects. harvard.edu Research has shown that cortistatin A treatment leads to a disproportionate upregulation of super-enhancer-associated genes in AML cells. nih.govwikipedia.orgnih.gov Super-enhancers are large clusters of enhancers that drive high-level expression of genes critical for cell identity. nih.gov In AML, CDK8 and CDK19 act as negative regulators of these key genes. nih.govwikipedia.org By inhibiting these kinases, cortistatin A lifts this repression, leading to the increased expression of genes with tumor suppressor and lineage-controlling functions, such as CEBPA, IRF8, IRF1, and ETV6. nih.govnih.gov This restoration of a more normal transcriptional program can halt the proliferation of leukemia cells. harvard.eduharvard.edu

The high selectivity of cortistatin A for CDK8 and CDK19, with minimal effects on a wide panel of other kinases, suggests a more targeted therapeutic approach with potentially fewer side effects. harvard.eduharvard.edu The anti-leukemic activity of cortistatin A has been demonstrated both in vitro in cell lines and in vivo in mouse models of AML. wikipedia.orgharvard.edu

Potent Antiproliferative Activity Against Acute Myeloid Leukemia (AML) Cell Lineswikipedia.org

Cortistatin A has demonstrated potent antiproliferative activity against a variety of AML cell lines, many of which harbor diverse oncogenic drivers. Studies have shown that it can inhibit the growth of several myeloid, mixed-lineage, and megakaryoblastic leukemia cell lines with 50% maximal growth inhibitory concentrations (GI₅₀) often below 10 nM. nih.gov The sensitivity to cortistatin A appears to be linked to a dependency on the RUNX1 transcriptional program. google.com

The antiproliferative effects are cell-line dependent. For instance, in cell lines such as MOLM-14, MV4;11, and SKNO-1, treatment with cortistatin A leads to apoptosis, as evidenced by increased levels of cleaved PARP and Annexin V staining. nih.gov In contrast, in the SET-2 cell line, the treatment induces megakaryocytic differentiation, marked by an increase in CD41 and CD61 markers. nih.gov

The crucial role of CDK8 and CDK19 in mediating this antiproliferative activity was confirmed through experiments identifying a specific point mutation, W105M, in both kinases. This mutation confers resistance to cortistatin A while maintaining the catalytic activity of the kinases, demonstrating that the drug's effect on AML cell growth is directly mediated by its inhibition of CDK8 and CDK19. nih.gov

The following table summarizes the antiproliferative activity of cortistatin A against various AML cell lines.

| Cell Line | Oncogenic Contributor | GI₅₀ (nM) |

| MOLM-14 | MLL-fusion | < 10 |

| MV4;11 | MLL-fusion | < 10 |

| RS4;11 | MLL-fusion | < 10 |

| SKNO-1 | RUNX1-RUNX1T1 | < 10 |

| SET-2 | JAK2 V617F | < 10 |

| UKE-1 | JAK2 V617F | < 10 |

| MEG-01 | BCR-ABL | < 10 |

Data sourced from Pelish et al., 2015. nih.gov

Preclinical Investigations of Steroidal Cortistatin C in Disease Models

Anti-angiogenic Efficacy in In Vitro and In Vivo Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Consequently, substances that can inhibit this process are valuable candidates for cancer therapy. nih.gov The initial discovery and biological screening of the cortistatin family identified them as potent anti-angiogenic agents. nih.gov

In vitro studies were conducted to assess the anti-proliferative effects of these compounds on Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis. nih.gov Research findings demonstrated that cortistatins A, B, C, and D all inhibit the proliferation of HUVECs with high selectivity. nih.gov This indicates that their cytotoxic activity is targeted towards endothelial cells rather than other cell types, such as normal fibroblasts or various tumor cell lines, against which they showed significantly less activity. nih.gov

Among the first four members isolated, cortistatin A was found to be the most potent inhibitor of HUVEC proliferation. nih.gov Although the specific IC₅₀ value for cortistatin C is not detailed in the primary literature, its activity was confirmed alongside its analogues as a selective inhibitor of endothelial cell proliferation. nih.govebi.ac.uk This foundational research established this compound as a compound with significant anti-angiogenic potential.

| Compound | Activity against HUVECs | Selectivity |

|---|---|---|

| Cortistatin A | Potent Inhibition (IC₅₀ = 0.0018 µM) | High (>3000-fold vs. normal fibroblasts and tumor cell lines) |

| Cortistatin B | Inhibitory Activity | High |

| This compound | Inhibitory Activity | High |

| Cortistatin D | Inhibitory Activity | High |

Anti-leukemic Activity in Preclinical Cell Line Models

Subsequent to the discovery of their anti-angiogenic properties, further preclinical studies revealed that the cortistatin class of molecules possesses potent anti-leukemic activity. This activity has been primarily investigated using cortistatin A. ebi.ac.ukwikipedia.org Research has shown that cortistatin A is a highly selective and potent inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). wikipedia.org These kinases are associated with the Mediator complex, which plays a crucial role in gene transcription. wikipedia.org

The inhibition of CDK8 and CDK19 has been identified as a novel therapeutic strategy for Acute Myeloid Leukemia (AML). wikipedia.org Studies demonstrated that cortistatin A effectively inhibits the growth of AML cells both in vitro and in in vivo mouse models. ebi.ac.ukwikipedia.org The mechanism behind this anti-leukemic effect involves the upregulation of super-enhancer-associated genes that have tumor suppressor functions. wikipedia.org

To date, specific preclinical studies focusing on the anti-leukemic activity of This compound have not been reported in the scientific literature. The research in this therapeutic area has been concentrated on cortistatin A, likely due to its superior potency. nih.govwikipedia.org

Development of Orally Active Analogues for Preclinical Assessment

A significant challenge with many natural product-based drug candidates is their limited bioavailability and the difficulty in producing sufficient quantities for clinical studies through isolation or complex total synthesis. nih.govmdpi.com To overcome these hurdles, research efforts have been directed towards creating structurally simplified, yet potent and practical, analogues of cortistatins. nih.gov

These efforts have focused on designing and synthesizing analogues of cortistatin A that retain its potent anti-angiogenic activity while being more accessible and potentially orally active. nih.govnih.gov Scientists have successfully created simplified analogues that exhibit significant in vivo anti-angiogenic and antitumor effects when administered orally. nih.govnih.govmdpi.com For instance, one analogue, compound 30, which features an isoquinoline (B145761) moiety attached to a planar tetracyclic core, showed potent and selective anti-proliferative activity against HUVECs and demonstrated significant tumor growth inhibition in mouse models upon oral administration. nih.gov Another pyridone-embedded analogue, compound 19, also showed excellent in vivo antitumor activity with oral administration. mdpi.com

These studies on the development of orally active compounds have been based on the structure of cortistatin A. nih.govjst.go.jp There are currently no published preclinical assessments on the development of orally active analogues derived specifically from the This compound structure.

Advanced Methodological Approaches in Steroidal Cortistatin Research

Spectroscopic and Crystallographic Techniques for Structure Elucidation

The definitive determination of the complex molecular architecture of cortistatin C was achieved through a combination of advanced spectroscopic and crystallographic methods. vulcanchem.comnih.gov These techniques provided a comprehensive understanding of its atomic connectivity, relative stereochemistry, and absolute configuration. nih.govrsc.org

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. vulcanchem.comnih.govpitt.edu Following its isolation from the marine sponge Corticium simplex, detailed 2D NMR analyses were performed to map out the intricate framework of this novel 9(10-19)-abeo-androstane type steroidal alkaloid. nih.gov

The process involved a suite of experiments to establish the connectivity of atoms within the molecule:

Correlation Spectroscopy (COSY): This experiment was used to identify protons that are coupled to each other, typically through two or three bonds, helping to piece together fragments of the carbon skeleton. pitt.edu

Heteronuclear Single Quantum Coherence (HSQC): This technique correlated proton signals directly to their attached carbon atoms, providing a map of C-H single-bond connectivities. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra revealed correlations between protons and carbons over longer ranges (typically 2-3 bonds), which was critical for connecting the individual spin systems and piecing together the entire carbon framework, including the placement of quaternary carbons and the steroidal rings. pitt.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY was instrumental in determining the relative stereochemistry of this compound. vulcanchem.com This experiment identifies protons that are close to each other in space, allowing for the deduction of the spatial arrangement of atoms and the configuration of stereogenic centers. vulcanchem.com

The comprehensive data from these 2D NMR experiments were collectively interpreted to assemble the complete planar structure and relative stereochemistry of this compound. vulcanchem.comnih.gov

Table 1: 2D NMR Techniques for this compound Structure Elucidation

| Technique | Purpose in this compound Analysis | Type of Information Provided |

| COSY | Identify proton-proton coupling networks | 1H-1H connectivity through bonds |

| HSQC | Correlate protons to directly attached carbons | 1H-13C one-bond connectivity |

| HMBC | Establish long-range proton-carbon connections | 1H-13C connectivity across 2-3 bonds |

| NOESY | Determine spatial proximity of protons | Through-space 1H-1H proximity for stereochemistry |

While NMR can define the relative arrangement of atoms, circular dichroism (CD) spectroscopy was employed to determine the absolute configuration of this compound. nih.govgoogle.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org Optically active compounds produce a characteristic CD spectrum, and enantiomers give mirror-image spectra. rsc.org By comparing the experimental CD spectrum of this compound with established patterns or with spectra of related compounds of known absolute stereochemistry, its true three-dimensional arrangement was assigned. nih.govebi.ac.uk This non-destructive technique is a powerful tool for confirming the absolute configuration of complex natural products. ebi.ac.uknih.gov

X-ray crystallography provided the ultimate, unambiguous confirmation of the stereostructure of this compound. nih.govpitt.edu This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis yields a precise three-dimensional map of electron density, from which the exact position of every atom in the molecule can be determined, confirming its connectivity and absolute stereochemistry. nih.gov The successful crystallographic analysis of this compound, alongside its related alkaloids cortistatin A, B, and D, provided definitive proof of their novel and complex structures. nih.govacs.org

Circular Dichroism (CD) for Absolute Configuration

Cell-Based Assays for Phenotypic Effects

Following structural elucidation, the biological activity of this compound was investigated using cell-based assays, particularly focusing on its effects on endothelial cells, which are key to the process of angiogenesis (the formation of new blood vessels).

Initial biological evaluations of this compound involved testing its effect on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov HUVECs are a standard and widely used primary cell line in angiogenesis research. lonza.comwikipedia.org In these assays, HUVECs are cultured in the presence of various concentrations of the test compound. The rate of cell proliferation is then measured, often after a set incubation period (e.g., 72 hours). jst.go.jp

Research showed that cortistatins A, B, C, and D all inhibited the proliferation of HUVECs with high selectivity, indicating their potential as anti-angiogenic agents. nih.govebi.ac.uk Cortistatin A was the most potent of the four, but all demonstrated significant activity. nih.gov The selective inhibition of HUVECs over other cell types, such as normal fibroblasts, highlighted the potential of these compounds to specifically target angiogenesis. nih.govacs.org

Table 2: HUVEC Proliferation Assay Findings for Cortistatins A-D

| Compound | Biological Activity on HUVECs | Selectivity | Reference |

| Cortistatin A | Strongest anti-proliferative activity (IC₅₀ = 0.0018 µM) | >3000-fold vs. normal fibroblasts & several tumor cell lines | nih.gov |

| Cortistatin B | Inhibited proliferation | High selectivity | nih.gov |

| This compound | Inhibited proliferation | High selectivity | nih.gov |

| Cortistatin D | Inhibited proliferation | High selectivity | nih.gov |

Beyond proliferation, the anti-angiogenic potential of the cortistatin class of compounds was further explored using cell migration and tubular formation assays, which model other key steps in the angiogenic cascade. ebi.ac.uktandfonline.com

Cell Migration Assays: Angiogenesis requires endothelial cells to migrate to form new vessels. The effect of cortistatins on this process is often studied using a Boyden chamber or scratch-wound assay. tandfonline.comnih.gov In these experiments, a chemoattractant (like Vascular Endothelial Growth Factor, VEGF) is used to stimulate HUVEC migration, and the ability of the compound to inhibit this movement is quantified. tandfonline.com Analogs of cortistatins have been shown to inhibit VEGF-induced migration of HUVECs. tandfonline.com

Tubular Formation Assays: The final step of angiogenesis is the organization of endothelial cells into three-dimensional, capillary-like structures. This process can be modeled in vitro by plating HUVECs onto a basement membrane extract, such as Matrigel. nih.gov The cells will naturally form a network of tube-like structures, and the ability of a compound to inhibit this process is a strong indicator of anti-angiogenic activity. Cortistatin A has been shown to inhibit bFGF-induced tubular formation, a hallmark of anti-angiogenic potential. ebi.ac.uktandfonline.com

Cancer Cell Line Cytotoxicity Screening

The cytotoxic potential of this compound and its analogs is a cornerstone of its evaluation as a potential therapeutic agent. Screening against a panel of human cancer cell lines provides crucial data on its potency and selectivity. Research has shown that the cortistatin family of steroidal alkaloids exhibits significant growth inhibitory effects, particularly against endothelial cells, which is a key aspect of their anti-angiogenic properties. nih.gov

Cortistatins A, B, C, and D have been documented to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) with high selectivity. nih.gov Among these, cortistatin A is the most potent, with an IC₅₀ value of 1.8 nM against HUVECs and a selectivity index exceeding 3000-fold when compared to its effect on normal fibroblasts and various tumor cell lines. nih.gov While detailed studies often focus on the more abundant cortistatin A, this compound has also been evaluated, demonstrating a cytotoxic concentration of 20 nM in human cancer cell lines. google.com This indicates that while it may be less potent than cortistatin A, it still possesses significant cytotoxic activity. The selective action against endothelial cells over tumor cells is a hallmark of this compound class, suggesting a primary mechanism targeting the tumor's blood supply rather than direct, indiscriminate cytotoxicity. nih.gov

| Compound | Cell Line | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Cortistatin A | HUVECs | Anti-proliferative | 1.8 nM | nih.gov |

| This compound | Human Cancer Cells | Cytotoxicity | 20 nM | google.com |

| Cortistatin A Analog (Pyridone 19) | HUVECs | Anti-proliferative | 1.0 nM | mdpi.com |

| Cortistatin A Analog (Pyridone 19) | KB3-1 (Human Epidermoid Carcinoma) | Anti-proliferative | >6400 nM | mdpi.com |

Biochemical Assays for Target Engagement and Pathway Analysis

Biochemical assays have been instrumental in elucidating the molecular targets of cortistatins. A significant breakthrough was the identification of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19 as high-affinity targets of cortistatin A. nih.govresearchgate.net Cortistatin A binds to the CDK8/Cyclin C complex with sub-nanomolar affinity (Kd = 195 pM) and inhibits its kinase activity. nih.gov Extensive kinome profiling has confirmed the remarkable selectivity of cortistatin A for CDK8 and CDK19, making it a valuable chemical probe to study the functions of these kinases. nih.gov

Given the structural similarity among the cortistatin family, it is understood that this compound likely shares this mechanism of action. These assays typically measure the ability of the compound to inhibit the phosphorylation of a known CDK8 substrate in a cell-free system. pnas.org The inhibition of CDK8/19, which are components of the Mediator complex, directly interferes with the regulation of transcription by RNA polymerase II, explaining the profound effects on cell behavior. bpsbioscience.com The discovery of this specific target engagement provides a clear mechanistic basis for the anti-proliferative and anti-angiogenic effects observed in cellular assays.

| Compound | Target Kinase | Assay Type | Affinity/Potency | Reference |

|---|---|---|---|---|

| Cortistatin A | CDK8 | Binding Assay | Kd = 17 nM | researchgate.net |

| Cortistatin A | CDK8/Cyclin C | Binding Assay | Kd = 195 pM | nih.gov |

| Cortistatin A | CDK19 | Binding Assay | Kd = 10 nM | researchgate.net |

The inhibition of CDK8/19 by cortistatins leads to distinct changes in the phosphorylation status of numerous cellular proteins. Advanced proteomic techniques, such as quantitative phosphoproteomics using SILAC (Stable Isotope Labeling by Amino acids in Cell culture), have been employed to identify the downstream substrates of these kinases. By treating cells with cortistatin A, researchers have identified a wide array of proteins whose phosphorylation is dependent on CDK8/19 activity. nih.govnih.gov

These studies have revealed that cortistatin A treatment leads to decreased phosphorylation of high-confidence Mediator kinase targets, including DNA-binding transcription factors and proteins involved in chromatin modification, DNA repair, and RNA polymerase II function. nih.govnih.gov For instance, cortistatin A has been shown to inhibit the phosphorylation of key signaling proteins such as STAT1 (Signal Transducer and Activator of Transcription 1) at the Ser727 residue and components of the SMAD family, which are crucial for TGF-β signaling. researchgate.netbabraham.ac.uk In androgen-independent prostate cancer cells, cortistatin treatment resulted in decreased phosphorylation of AKT and JNK. nih.gov This modulation of protein phosphorylation is a direct consequence of target engagement and underpins the subsequent changes in gene expression and cellular phenotype, such as reduced proliferation and migration. nih.govnih.gov

Kinase Activity Assays (e.g., CDK8)

In Vivo Efficacy Models for Anti-angiogenic and Anti-tumor Effects

Translating the in vitro activity of cortistatins to in vivo models is a critical step in their preclinical development. The potent anti-angiogenic properties of the cortistatin family have been validated in vivo. For example, in a Matrigel plug assay in mice, an orally administered analog of cortistatin A effectively inhibited the formation of new blood capillaries induced by basic fibroblast growth factor (bFGF). mdpi.com

Furthermore, cortistatins have demonstrated significant anti-tumor effects in various animal models. A simplified, orally available analog of cortistatin A exhibited significant tumor growth inhibition in mice subcutaneously inoculated with sarcoma S180 cells, with a 1 mg/kg dose reducing tumor weight by over 85%. mdpi.comresearchgate.net In glioma models, overexpression of cortistatin (CORT) was shown to decrease the ability of glioma cells to form tumors in vivo. nih.gov It also reduced the resistance of gliomas to the chemotherapeutic agent temozolomide (B1682018) in an in vivo setting. nih.govwindows.net These studies, while often using cortistatin A or its analogs due to availability, provide strong evidence for the potential in vivo efficacy of the cortistatin class of compounds, including this compound, in treating cancer through both anti-angiogenic and direct anti-tumor mechanisms. jst.go.jp

| Compound/Agent | In Vivo Model | Effect Observed | Reference |

|---|---|---|---|

| Cortistatin A Analog (Pyridone 19) | Mouse Matrigel Plug Assay | Inhibition of bFGF-induced angiogenesis | mdpi.com |

| Cortistatin A Analog (Pyridone 19) | Mouse Sarcoma S180 Xenograft | Significant tumor growth and weight reduction | mdpi.comresearchgate.net |

| Cortistatin (CORT) | Nude Mouse Glioma Xenograft | Alleviation of tumor growth | nih.gov |

| Cortistatin (CORT) | Nude Mouse Glioma Xenograft | Reduced resistance to temozolomide | nih.govwindows.net |

Future Research Trajectories and Synthetic Challenges for the Chemical Compound Cortistatin C

Development of More Efficient and Scalable Total Synthesis Routes

The synthesis of cortistatins, including cortistatin C, presents a formidable challenge to organic chemists, primarily due to the unprecedented oxabicyclo[3.2.1]octane ring system embedded within a complex steroidal framework. sioc-journal.cn While several total syntheses have been accomplished, the development of more efficient and scalable routes remains a critical objective. sioc-journal.cnharvard.edu

Future efforts will likely focus on:

Novel Cyclization Strategies: Exploring new catalytic methods, such as gold-catalyzed cascade reactions, to construct the core ring systems with higher efficiency and diastereoselectivity. sioc-journal.cn

Convergent Synthetic Plans: Designing synthetic pathways that allow for the late-stage coupling of complex fragments, which would be highly amenable to creating a variety of analogs. clockss.org

Scalability: Optimizing reaction conditions and minimizing step counts to enable the large-scale production necessary for preclinical and potentially clinical studies. nih.gov The development of robust and practical routes will be crucial for facilitating structure-activity relationship (SAR) studies and the synthesis of diverse analogs. nih.govresearchgate.net

Table 1: Key Challenges in the Total Synthesis of this compound

| Challenge | Description | Key References |

| Oxabicyclo[3.2.1]octane Ring System | Construction of the unique and complex bridged ether system is a primary synthetic obstacle. | sioc-journal.cn |

| Stereocontrolled Cycloheptene Ring Assembly | Achieving the correct stereochemistry of the seven-membered B-ring is a significant challenge. | oup.comorganic-chemistry.org |

| Overall Yield and Scalability | Many existing synthetic routes are long and provide low overall yields, limiting material availability for further studies. | harvard.edubaranlab.orgnih.gov |

| Functional Group Compatibility | The presence of multiple sensitive functional groups requires careful planning of protecting group strategies and reaction conditions. | acs.org |

Elucidation of Undefined Molecular Targets and Mechanistic Pathways

While the anti-inflammatory and neuroprotective effects of cortistatins are increasingly recognized, the complete picture of their molecular targets and mechanistic pathways remains to be fully elucidated. rsc.orgmdpi.comkarger.com this compound, like other cortistatins, is known to interact with all five somatostatin (B550006) receptors (SSTRs). nih.govresearchgate.net However, some of its biological activities appear to be distinct from somatostatin, suggesting the involvement of other, as-yet-unidentified receptors or signaling pathways. nih.govmdpi.com

Key areas for future investigation include:

Identification of Novel Receptors: Research suggests the existence of a cortistatin-selective receptor that does not bind somatostatin. mdpi.com Identifying and characterizing this receptor is a high priority.

Delineating Downstream Signaling: While it is known that cortistatins can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, the precise intracellular signaling cascades they modulate are not fully understood. nih.govresearchgate.net For instance, the mechanisms by which cortistatin favors the expansion of Th2 cells over Th1 and Th17 cells are still unknown. karger.com

Neuroprotective Mechanisms: In models of neurodegenerative diseases, cortistatin has shown the ability to prevent dopaminergic cell death and modulate neuroinflammation. mdpi.com The direct and indirect mechanisms underlying these neuroprotective effects require further investigation.

Role in Immune Tolerance: Cortistatin appears to play a role in maintaining immune tolerance by inducing the emergence of regulatory T cells (Treg cells). karger.com The direct effects on naïve T cells and the expansion of Treg cells are areas ripe for exploration.

Table 2: Known and Potential Molecular Interactions of this compound

| Target/Pathway | Known/Potential Role | Key References |

| Somatostatin Receptors (SSTR1-5) | Binds to all five subtypes, sharing some functions with somatostatin. | nih.govresearchgate.net |

| Ghrelin Receptor (GHSR1a) | Potential for synergistic signaling with somatostatin receptors to mediate neuroprotective effects. | mdpi.com |

| Unidentified Cortistatin-Selective Receptor | Hypothesized to mediate effects not shared with somatostatin. | mdpi.com |

| Pro-inflammatory Cytokine Production | Inhibits the production of TNF-α, IL-6, IL-1β, and IL-12. | nih.govresearchgate.net |

| T-cell Differentiation | Inhibits Th1 and Th17 differentiation while promoting Th2 expansion. | karger.com |

| Regulatory T-cell (Treg) Induction | Promotes the emergence of suppressive Treg cells. | karger.com |

| Cyclin-Dependent Kinases (CDK8/CDK19) | Cortistatin A, a related compound, inhibits CDK8/CDK19, suggesting a potential mechanism for some of this compound's effects. | rsc.orgnih.govresearchgate.net |

Exploration of Novel Analogues with Enhanced Potency, Selectivity, and Bioavailability

The natural abundance of this compound is low, and its peptidic nature can lead to poor stability in physiological fluids, representing significant hurdles for clinical translation. sioc-journal.cnresearchgate.net Consequently, a major focus of future research is the design and synthesis of novel analogues with improved pharmacological properties. rsc.orgresearchgate.net

Strategic modifications to the cortistatin scaffold can lead to:

Enhanced Potency and Selectivity: Simplified analogues have already demonstrated potent and selective growth inhibitory activity against specific cell lines, in some cases exceeding that of the natural products. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies have shown that the isoquinoline (B145761) side chain is crucial for the anti-angiogenic activity of some cortistatins. researchgate.net

Improved Bioavailability and Stability: The development of cortistatin-based analogues with an improved half-life in serum is a key objective. researchgate.net Strategies include the incorporation of non-natural amino acids or the creation of prodrug formulations that release the active compound in a controlled manner at the site of inflammation. researchgate.netgoogle.com For example, a stable analogue of cortistatin with a tenfold higher half-life in plasma has been generated through selective amino acid substitutions. researchgate.net

Targeted Delivery: Engineering cortistatin-based prodrugs that are activated by enzymes abundant in specific disease environments, such as metalloproteinases in inflammatory foci, could enhance target specificity and reduce off-target effects. researchgate.net

Table 3: Strategies for Developing Novel this compound Analogues

| Strategy | Goal | Example/Finding | Key References |

| Structural Simplification | Develop novel antitumor substances targeting angiogenesis. | A pyridone analog showed potent and selective growth inhibitory activity against HUVECs. | mdpi.comresearchgate.net |

| Side Chain Modification | Enhance potency and selectivity. | The isoquinoline unit is crucial for anti-angiogenic activity. | researchgate.net |

| Amino Acid Substitution | Increase stability and half-life. | An analogue with selective substitutions showed a 10-fold longer plasma half-life. | researchgate.netnih.gov |

| Prodrug Formulation | Improve bioavailability and target specificity. | A latent form of cortistatin activated by metalloproteinases showed high efficacy in disease models. | researchgate.net |

Strategic Integration of Computational and Experimental Approaches for SAR and Lead Optimization

The complexity of the this compound molecule and the desire to explore a vast chemical space for improved analogues make a purely experimental approach to structure-activity relationship (SAR) studies and lead optimization time-consuming and resource-intensive. arxiv.orgpreprints.org The strategic integration of computational methods with experimental validation offers a more efficient path forward. emanresearch.orgscielo.br

Future research will increasingly rely on:

Structure-Based Drug Design (SBDD): As the three-dimensional structures of this compound's molecular targets become available, SBDD techniques like molecular docking can be used to predict binding affinities and guide the design of new analogues. emanresearch.orgucl.ac.uk

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods such as pharmacophore modeling can be employed, using the structures of known active molecules like this compound to identify key chemical features required for biological activity. emanresearch.org

Artificial Intelligence (AI) and Machine Learning: AI-driven methodologies are revolutionizing drug discovery by expediting target identification, lead optimization, and the prediction of pharmacokinetic properties. arxiv.orgpreprints.orgresearchgate.net These computational tools can screen vast virtual libraries of compounds and propose novel structures with enhanced properties. researchgate.net

In Silico ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues early in the design process, helping to prioritize compounds with more favorable drug-like characteristics. emanresearch.orgrasayanjournal.co.in

By combining the predictive power of computational chemistry with the empirical data from synthetic and biological experiments, researchers can accelerate the journey from a complex natural product to a refined, potent, and selective therapeutic agent.

Q & A

Q. What are the primary mechanisms by which cortistatin modulates immune responses in autoimmune diseases like multiple sclerosis?

Cortistatin exerts anti-inflammatory effects by suppressing pathogenic Th1/Th17 cell activation while expanding regulatory T cells (Tregs). In experimental autoimmune encephalomyelitis (EAE) models, cortistatin reduces inflammatory infiltrates in the spinal cord, inhibits pro-inflammatory mediators (e.g., TNF-α, IL-6), and promotes neuroprotection by regulating glial activity . Its systemic administration decreases demyelination and axonal damage, highlighting its dual role in dampening autoimmunity and enhancing tissue repair .

Q. How does cortistatin interact with cancer-related targets identified via computational approaches?

Network pharmacology studies predict cortistatin binds to key cancer targets like HSP90, EGFR, CDK2, and MMP13. Molecular docking reveals stable interactions with HSP90 (dock score: 91.065), involving residues Asp93, Thr184, and ILE104, critical for its ATPase activity. Cortistatin also interacts with ESR1 and AR, modulating estrogen/androgen receptor signaling pathways linked to breast and prostate cancers .

Q. What structural features of cortistatin analogs are critical for their biological activity?

Cortistatin’s cyclic neuropeptide structure, particularly the N-terminal proline and C-terminal lysine amide, is essential for receptor binding. Modifications (e.g., D-Trp substitution in Cortistatin-8) can alter receptor specificity, such as abolishing somatostatin receptor binding while retaining ghrelin receptor antagonism .

Advanced Research Questions

Q. How can conflicting data on cortistatin-deficient mice in inflammatory models be reconciled?

Cortistatin-deficient mice paradoxically show resistance to EAE despite elevated pro-inflammatory cytokines. This phenotype is linked to compensatory mechanisms, including increased circulating glucocorticoids and anxiety-like behavior, which may dampen immune hyperactivity. Researchers must account for systemic stress responses and neuroendocrine cross-talk when interpreting knockout models .

Q. What methodological strategies validate cortistatin’s antiangiogenic activity in endothelial cell models?

Cortistatin A selectively inhibits HUVEC proliferation (IC₅₀ = 1.8 nM) with >3,000-fold selectivity over fibroblasts. Target validation involves kinase binding assays (Kd: CDK11 = 10 nM, CDK8 = 17 nM) and functional studies (e.g., VEGF-induced migration suppression). Structural analogs lacking the isoquinoline moiety (e.g., Cortistatin F, IC₅₀ = 1900 nM) confirm the importance of this motif .

Q. How does cortistatin mitigate neuroinflammation in ischemic stroke models?

In MCAO (middle cerebral artery occlusion) models, cortistatin reduces infarct volume by stabilizing blood-brain barrier (BBB) integrity via tight-junction protein upregulation (e.g., claudin-5) and suppressing microglial activation. It also downregulates IL-1β and TNF-α in the striatum and substantia nigra, highlighting its dual immunomodulatory and neuroprotective roles .

Q. What experimental challenges arise in synthesizing cortistatin analogs with therapeutic potential?

Total synthesis of cortistatin A requires stereoselective installation of the oxabicyclo[3.2.1]octene core and isoquinoline moiety. Key steps include palladium-catalyzed cross-coupling and reductive deoxygenation. Scalability is limited by low yields (61–72% in deprotection steps) and the need for chiral intermediates .

Methodological Recommendations

- For immune modulation studies : Combine flow cytometry (T-cell subsets) with cytokine profiling (Luminex/MSD) in EAE models .

- For cancer target validation : Use molecular dynamics simulations (≥3 ns) to assess binding stability after docking .

- For neuroprotection assays : Employ fractal analysis of microglial morphology in stroke/Parkinson’s models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.